

Comparative Guide to 2-Bromo-5-methoxybenzoic Acid for Synthetic Applications

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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **2-Bromo-5-methoxybenzoic acid** and its structural analog, 2-bromobenzoic acid, as precursors in the synthesis of bioactive urolithin derivatives. The comparison is based on typical product specifications and reported experimental data for the synthesis of the 6H-benzo[c]chromen-6-one core structure, a key scaffold in many urolithins.

Product Specification Overview

A Certificate of Analysis (CoA) provides crucial information regarding the quality and purity of a chemical starting material. Below is a comparison of typical specifications for **2-Bromo-5-methoxybenzoic acid** and a common alternative, 2-bromobenzoic acid. High purity of the starting material is critical as impurities can lead to side reactions, lower yields, and complex purification procedures.

Parameter	2-Bromo-5-methoxybenzoic acid	2-Bromobenzoic acid
CAS Number	22921-68-2	88-65-3
Molecular Formula	C ₈ H ₇ BrO ₃	C ₇ H ₅ BrO ₂
Molecular Weight	231.04 g/mol	201.02 g/mol
Appearance	White to off-white solid	White to light yellow crystalline powder
Purity (HPLC)	≥98%	≥98%
Melting Point	157-159 °C	147-150 °C
Water Content (K.F.)	≤0.5%	Not typically specified
Residue on Ignition	≤0.1%	Not typically specified

Performance in Urolithin Synthesis

2-Bromo-5-methoxybenzoic acid is a key building block for synthesizing substituted urolithins, which are metabolites of ellagitannins with potential health benefits. A common synthetic route is the copper-catalyzed Ullmann coupling reaction with a phenol, such as resorcinol, to form the characteristic dibenzo- α -pyrone core of urolithins.

Comparative Synthetic Data

The following table summarizes reported yields for the synthesis of urolithin derivatives using **2-Bromo-5-methoxybenzoic acid** and its non-methoxylated analog, 2-bromobenzoic acid. It is important to note that a direct, head-to-head comparative study under identical reaction conditions was not found in the reviewed literature. The presented data is collated from different studies and serves as an indicative comparison.

Starting Material	Product	Reaction Type	Reported Yield	Reference
2-Bromo-5-methoxybenzoic acid	3-Methoxy-6H-benzo[c]chromen-6-one derivatives	Ullmann Coupling	16-36%	[1][2]
2-Bromobenzoic acid	3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)	Ullmann Coupling	16-36%	[1][2]
2-Bromobenzoic acid	3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)	Ullmann Coupling	Not specified, but successful synthesis reported	[3]
5-methyl-2-bromobenzoic acid	3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one	Ullmann Coupling	Not specified, but successful synthesis reported	[4]

The available data suggests that both **2-Bromo-5-methoxybenzoic acid** and 2-bromobenzoic acid can be utilized in the synthesis of the urolithin scaffold with comparable, albeit modest, yields. The methoxy group in **2-Bromo-5-methoxybenzoic acid** is a key functional handle that allows for the synthesis of specific methoxylated urolithin derivatives, which are of interest for structure-activity relationship studies.

Experimental Protocols

Below are representative experimental protocols for the synthesis of the urolithin core using the compared starting materials.

Synthesis of 3-Hydroxy-6H-benzo[c]chromen-6-one from 2-Bromobenzoic Acid

This protocol describes a typical Ullmann condensation reaction.

Materials:

- 2-Bromobenzoic acid
- Resorcinol
- Sodium hydroxide (NaOH)
- Copper sulfate (CuSO_4) solution (5%)
- Water
- Standard laboratory glassware for reflux and filtration

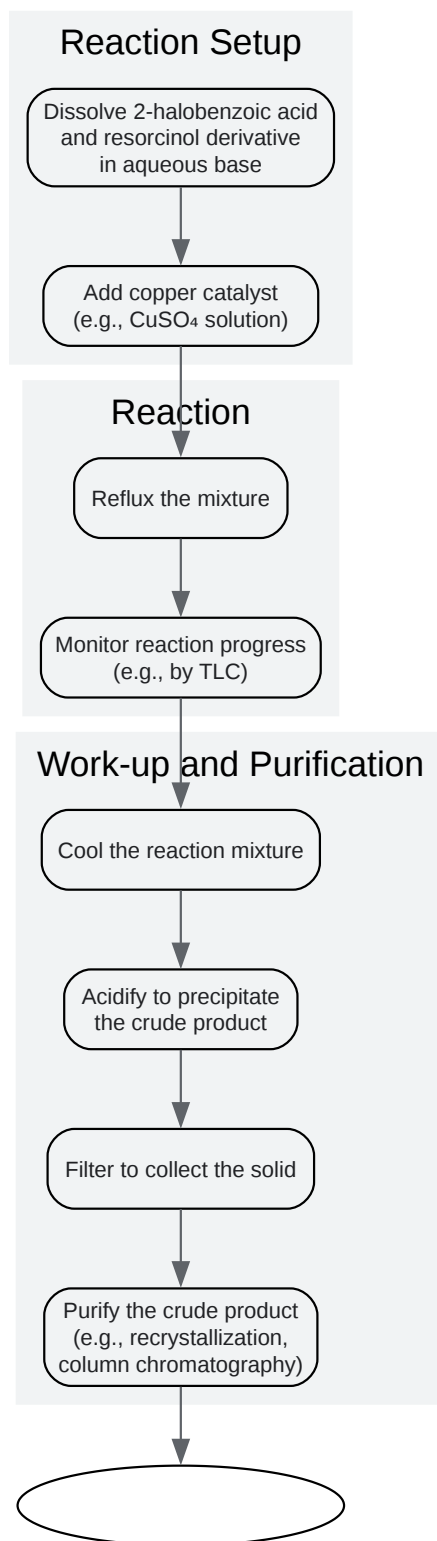
Procedure:

- A mixture of 2-bromobenzoic acid, resorcinol, and sodium hydroxide in water is heated under reflux for 30 minutes.
- A 5% aqueous solution of copper sulfate is then added to the reaction mixture.
- The mixture is refluxed for an additional 10 minutes, during which the product precipitates.
- The reaction mixture is cooled, and the precipitate is collected by filtration.
- The collected solid is washed with cold water to yield 3-hydroxy-6H-benzo[c]chromen-6-one.
[\[3\]](#)

General Workflow for Urolithin Core Synthesis

The following diagram illustrates the general workflow for the synthesis of the 6H-benzo[c]chromen-6-one core, which is applicable to both **2-Bromo-5-methoxybenzoic acid** and its alternatives.

General Workflow for Urolithin Synthesis



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General workflow for the synthesis of the urolithin core.

Conclusion

Both **2-Bromo-5-methoxybenzoic acid** and 2-bromobenzoic acid are viable starting materials for the synthesis of the urolithin scaffold via Ullmann coupling. The choice between them will primarily depend on the desired final product; **2-Bromo-5-methoxybenzoic acid** is essential for accessing methoxy-substituted urolithins. Based on the limited available data, the yields for the core-forming reaction are in a similar range for both precursors. For any synthetic application, it is recommended to source high-purity starting materials, as confirmed by a Certificate of Analysis, to ensure reproducible and high-quality results. Further process optimization may be required to improve the reported yields for specific target molecules.

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